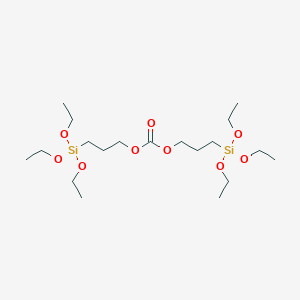

Bis(3-triethoxysilylpropyl)carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(3-triethoxysilylpropyl)carbonate is a useful research compound. Its molecular formula is C19H42O9Si2 and its molecular weight is 470.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Coatings and Inks

Bis(3-triethoxysilylpropyl)carbonate is widely utilized in the formulation of protective coatings and inks. Its silane groups promote adhesion to substrates such as metals, glass, and ceramics, enhancing durability and resistance to environmental factors.

- Key Benefits:

- Improved adhesion to diverse surfaces.

- Enhanced weather resistance.

- Increased mechanical strength of coatings.

Adhesives and Sealants

In the adhesive industry, this compound serves as a coupling agent that improves the bonding strength between organic polymers and inorganic fillers. It is particularly effective in silicone-based adhesives, where it enhances flexibility and thermal stability.

- Applications:

- Construction adhesives.

- Automotive sealants.

- Electronics encapsulation.

Composite Materials

The incorporation of this compound in composite materials significantly improves their mechanical properties. It acts as a silane coupling agent that promotes interfacial adhesion between hydrophobic polymer matrices and hydrophilic fillers like silica or glass fibers.

- Case Study:

Environmental Applications

Recent studies have highlighted the potential for this compound in sustainable chemistry applications, particularly in carbon dioxide (CO2) capture technologies. The compound has been explored as a substrate for synthesizing cyclic carbonates from CO2, showcasing its versatility beyond traditional uses .

- Sustainable Synthesis:

Summary of Applications

化学反应分析

Structural and Functional Context

Bis(3-triethoxysilylpropyl)carbonate would theoretically combine two triethoxysilylpropyl groups linked via a carbonate moiety (–O–(C=O)–O–). This structure suggests dual reactivity from:

-

Triethoxysilyl groups : Hydrolysis/condensation reactions with silanol-containing substrates (e.g., silica, glass, metals).

-

Carbonate group : Potential transesterification, nucleophilic substitution, or decarboxylation pathways.

Key Analogues from Search Results:

Hypothetical Reaction Pathways

Based on analogous organosilicon carbonates and triethoxysilyl chemistry, the following reactions are proposed:

Hydrolysis and Condensation

Triethoxysilyl groups undergo hydrolysis to form silanols, enabling covalent bonding to hydroxylated surfaces (e.g., silica):

(EtO)3Si–R–O–(C=O)–O–R–Si(OEt)3+H2O→(HO)3Si–R–O–(C=O)–O–R–Si(OH)3+6EtOH

Subsequent condensation forms Si–O–Si networks, critical in coatings and composites .

Transesterification with Alcohols

The carbonate group may react with alcohols (R'OH) to yield dialkyl carbonates:

(EtO)3Si–R–O–(C=O)–O–R–Si(OEt)3+2R’OH→2(EtO)3Si–R–OH+R’O–(C=O)–O–R’

Similar reactivity is observed in CO₂-derived carbonate syntheses .

Thermal Decomposition

At elevated temperatures (>150°C), carbonate linkages may decarboxylate:

(EtO)3Si–R–O–(C=O)–O–R–Si(OEt)3→2(EtO)3Si–R–OH+CO2

This mirrors decomposition pathways in silica-supported carbonates .

Research Gaps and Limitations

-

Synthetic Methods : No documented synthesis of this compound exists in the provided sources. Potential routes could adapt hydrosilylation (as in ) or carbonate coupling reactions.

-

Catalytic Applications : Silica-supported carbonates (e.g., salophens) show CO₂ fixation activity , but direct evidence for this compound is absent.

-

Stability Data : Hydrolytic/thermal stability of the carbonate bridge in silylated environments remains uncharacterized.

Recommendations for Further Study

-

Synthesis : Explore coupling 3-chloropropyltriethoxysilane with phosgene or dimethyl carbonate.

-

Characterization : Use 29Si NMR and FT-IR to confirm Si–O–C=O bonding.

-

Application Testing : Evaluate as a CO₂ adsorbent or coupling agent in silica-reinforced polymers.

属性

分子式 |

C19H42O9Si2 |

|---|---|

分子量 |

470.7 g/mol |

IUPAC 名称 |

bis(3-triethoxysilylpropyl) carbonate |

InChI |

InChI=1S/C19H42O9Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21-19(20)22-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3 |

InChI 键 |

FLTFEYJWADLDPM-UHFFFAOYSA-N |

SMILES |

CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

规范 SMILES |

CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。